molecular formula C11H9ClO2S2 B8754367 5-Benzylthiophene-2-sulfonyl chloride

5-Benzylthiophene-2-sulfonyl chloride

Cat. No. B8754367
M. Wt: 272.8 g/mol
InChI Key: DFNBLHOMHGPJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzylthiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C11H9ClO2S2 and its molecular weight is 272.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzylthiophene-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzylthiophene-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9ClO2S2

Molecular Weight

272.8 g/mol

IUPAC Name

5-benzylthiophene-2-sulfonyl chloride

InChI

InChI=1S/C11H9ClO2S2/c12-16(13,14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

DFNBLHOMHGPJGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorous pentachloride (2.08 g, 40 mmol) was added to a solution of 5-benzylthiophene-2-sulfonic acid in phosphorous oxychloride (6.0 g, 40 mmol) at 0° C. The reaction mixture was kept at 50° C. for 1 h, cooled to room temperature, then poured onto crushed ice (50 g) and extracted with ethyl acetate (2×30 ml). Removal of the solvent under reduced pressure gave a crude product, which was purified by column chromatography using 3% ethyl acetate in hexane to give 2-benzylthiophene-5-sulfonyl chloride (0.6 g, 39% yield).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

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